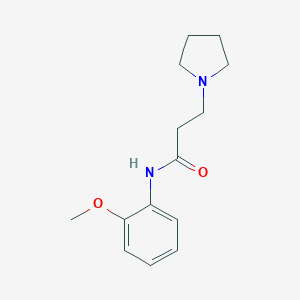
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide, also known as MDPT, is a synthetic stimulant drug that belongs to the cathinone family. It is a designer drug that has been gaining popularity among recreational drug users due to its psychoactive effects. MDPT is a new psychoactive substance that has not been extensively studied, and there is limited scientific research available on its effects and mechanism of action.
作用机制
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide acts as a stimulant drug by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, motivation, and energy levels. By inhibiting their reuptake, N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide prolongs their activity in the brain, leading to a surge in energy, euphoria, and increased focus.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide has been shown to have several biochemical and physiological effects on the body. These effects include an increase in heart rate, blood pressure, body temperature, and respiration rate. N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide also causes the release of stress hormones, such as cortisol and adrenaline, which can lead to a feeling of anxiety and agitation.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide has several advantages and limitations for use in lab experiments. Its ability to act as a dopamine and norepinephrine reuptake inhibitor makes it a useful tool for studying the effects of these neurotransmitters on the brain. However, its psychoactive effects and potential for abuse make it a challenging substance to work with, and researchers must take precautions to ensure its safe handling and storage.
未来方向
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide's ability to increase dopamine and norepinephrine levels in the brain could make it an effective treatment for these conditions. Another area of interest is the long-term effects of N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide on the brain and body. More research is needed to understand the potential risks and benefits of using this substance. Finally, research on the synthesis and production of N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide could lead to the development of new and safer stimulant drugs.
合成方法
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide can be synthesized using various methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The most common method used to synthesize N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide is the Mannich reaction, which involves the condensation of 3,4-methylenedioxyphenylacetone, formaldehyde, and dimethylamine.
科学研究应用
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide has been used in scientific research to study its pharmacological effects and mechanism of action. Studies have shown that N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide has also been shown to have an affinity for the serotonin transporter, which may contribute to its psychoactive effects.
属性
产品名称 |
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide |
|---|---|
分子式 |
C17H17NO3 |
分子量 |
283.32 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide |
InChI |
InChI=1S/C17H17NO3/c1-17(2,12-6-4-3-5-7-12)16(19)18-13-8-9-14-15(10-13)21-11-20-14/h3-10H,11H2,1-2H3,(H,18,19) |
InChI 键 |
JLYIBVFKQNQWHT-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
规范 SMILES |
CC(C)(C1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248860.png)
![4-(4-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248861.png)
![3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248863.png)
![4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248864.png)
![3-(4-chlorophenyl)-4-(2-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248865.png)
![4-(2-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248866.png)
![4-(3-bromophenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248867.png)
![3-(4-chlorophenyl)-4-(3-fluorophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248868.png)